molecular formula C10H12N2O3 B1363640 (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid CAS No. 1217651-22-3

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Cat. No.: B1363640
CAS No.: 1217651-22-3
M. Wt: 208.21 g/mol
InChI Key: NUHHYFSZGZXEGU-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a carbamoyl group at the third position and an amino group at the second position of the propanoic acid chain

Mechanism of Action

Target of Action

The primary target of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, also known as L-3-Carbamoylphe, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against the invasion of pathogens and exposure to food antigens and toxins .

Mode of Action

L-3-Carbamoylphe interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation enhances the function of the intestinal epithelial barrier .

Biochemical Pathways

The compound is involved in the felbamate metabolism pathway . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .

Pharmacokinetics

The pharmacokinetics of L-3-Carbamoylphe are influenced by the gut microbiota . The compound is derived from Bacteroides fragilis, a microbial species that contributes to the intestinal epithelial barrier . The metabolite 3-phenylpropionic acid, derived from B. fragilis, has an important function in enhancing the intestinal epithelial barrier .

Result of Action

The activation of AhR signaling by 3-phenylpropionic acid facilitates the intestinal epithelial barrier . This results in increased protection against the intestinal invasion by pathogens and exposure to food antigens and toxins .

Action Environment

The action of L-3-Carbamoylphe is influenced by environmental factors such as the gut microbiota . The gut microbiota can affect the production of 3-phenylpropionic acid, thereby influencing the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with a suitable carboxylic acid derivative to form the carbamoyl group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • (S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid
  • (S)-2-Amino-3-(4-carbamoylphenyl)propanoic acid

Comparison:

  • Structural Differences: The position of the carbamoyl group on the phenyl ring differentiates these compounds.
  • Reactivity: The position of the substituent can influence the reactivity and the types of reactions the compound undergoes.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Properties

IUPAC Name

(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHHYFSZGZXEGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376131
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217651-22-3
Record name (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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